4-Bromo-2-chloro-1-(3-chloropropoxy)benzene
Overview
Description
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is an organic compound with the molecular formula C9H9BrCl2O . It has an average mass of 283.977 Da and a monoisotopic mass of 281.921387 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and a 3-chloropropoxy group .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
Synthesis and Characterization of N-allyl-4-piperidyl Benzamide Derivatives 4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is utilized in the synthesis of specific N-allyl-4-piperidyl benzamide derivatives. These derivatives are synthesized through a series of reactions involving elimination, reduction, and bromization processes. The synthesized compounds are then characterized using nuclear magnetic resonance (NMR), mass spectrometry (MS), and other analytical techniques to confirm their structure and composition. This chemical is integral in the creation of novel compounds with potential applications in various fields, including medicinal chemistry (Cheng De-ju, 2014).
Lithiophenylalkyllithiums New Dilithium Reagents
This compound is also relevant in the preparation of lithiophenylalkyllithiums, a class of dilithium reagents. These reagents, when combined with various carbonyl compounds, result in the formation of diols after hydrolysis. The diols can then undergo further chemical transformations to form other compounds, showcasing the chemical's role in creating complex organic molecules (M. Yus, D. J. Ramón, Inmaculada Gómez, 2002).
Applications in Crystallography and Material Science
Crystal Structure Analysis The compound is used in crystallography for analyzing the crystal structure of related compounds. Studies focus on examining the spatial arrangement and bonding interactions within these molecules, providing insights into their physical properties and potential applications in material science (M. Jotani, See Mun Lee, K. Lo, E. Tiekink, 2019).
Optical and Dielectric Properties Study The compound's derivatives are studied for their optical transmittance and dielectric properties, highlighting their potential application in the fields of electronics and materials science. Understanding these properties is crucial for designing materials with specific optical and electrical characteristics (P. Chand, R. Manohar, 2010).
Properties
IUPAC Name |
4-bromo-2-chloro-1-(3-chloropropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDAMQYMQRQSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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